8-O-Acetylharpagide vs. Harpagide: TXB2-Release Inhibition in Human Platelets
In a comparative study of seven iridoid glycosides evaluating anti-inflammatory activity in cellular systems, 8-O-acetylharpagide demonstrated a statistically significant inhibition of TXB2-release from calcium ionophore-stimulated human platelets, whereas harpagide, its direct deacetylated structural analog, showed no significant effect on TXB2-release [1]. This represents a functional divergence arising solely from 8-O acetylation status.
| Evidence Dimension | Inhibition of TXB2-release from calcium ionophore-stimulated human platelets |
|---|---|
| Target Compound Data | Significant inhibition; percentage inhibition slightly lower than reference drug ibuprofen |
| Comparator Or Baseline | Harpagide: No significant effect on TXB2-release; Ibuprofen: reference positive control |
| Quantified Difference | Qualitative: Active (significant) vs. Inactive (no significant effect) |
| Conditions | Human platelets stimulated with calcium ionophore; TXB2-release measured via RIA; n = 6 experiments; test concentration range evaluated across compounds |
Why This Matters
Procurement of 8-O-acetylharpagide rather than harpagide is essential for TX-synthase inhibition studies, as the acetylated form uniquely possesses this activity while harpagide is inactive in the same assay.
- [1] Bermejo Benito P, et al. Effects of some iridoids from plant origin on arachidonic acid metabolism in cellular systems. Planta Med. 2000 May;66(4):324-8. View Source
